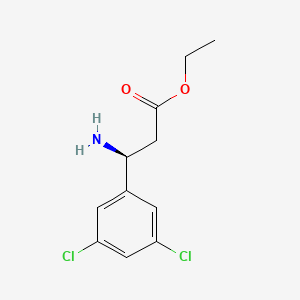

Benzenepropanoicacid,-amino-3,5-dichloro-,ethylester,(S)-

CAS No.: 215738-55-9

Cat. No.: VC16553951

Molecular Formula: C11H13Cl2NO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215738-55-9 |

|---|---|

| Molecular Formula | C11H13Cl2NO2 |

| Molecular Weight | 262.13 g/mol |

| IUPAC Name | ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate |

| Standard InChI | InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |

| Standard InChI Key | VEXKYYBQZJWWSL-JTQLQIEISA-N |

| Isomeric SMILES | CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N |

| Canonical SMILES | CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl (S)-3-amino-3-(3,5-dichlorophenyl)propanoate is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.13 g/mol . Its structure features:

-

A 3,5-dichlorophenyl ring providing electron-withdrawing substituents that influence reactivity and stability.

-

A β-amino propanoate ester group, where the amino group introduces chirality, specifically the S-configuration.

-

An ethyl ester moiety enhancing solubility in organic solvents.

Key Physical Properties (Table 1)

Synthesis Methods

Stereoselective Synthesis of the (S)-Enantiomer

The chiral (S)-enantiomer requires asymmetric synthesis or chiral resolution. A patent by EP1156999B1 outlines a method for chiral β-amino esters using:

-

Boc-protected glycine intermediates for stereochemical control.

-

Coupling reactions with activated benzoic acid derivatives.

-

Acid hydrolysis (e.g., 4N HCl/dioxane) to remove protecting groups .

Example Protocol:

-

Chiral auxiliary introduction: React 3,5-dichlorosalicylaldehyde with MEMCl (methoxyethoxymethyl chloride) in DMF under basic conditions.

-

Asymmetric alkylation: Use a chiral catalyst (e.g., Evans’ oxazaborolidine) to induce S-configuration.

-

Esterification: Treat with ethyl chloroformate in the presence of triethylamine .

Applications in Pharmaceutical Chemistry

Intermediate for βvβ3 Antagonists

This compound serves as a precursor in synthesizing integrin antagonists, which target conditions like osteoporosis and cancer metastasis. The 3,5-dichlorophenyl group enhances binding affinity to integrin receptors, while the β-amino ester facilitates metabolic stability .

Antimicrobial Activity

Analogous β-amino esters exhibit broad-spectrum antimicrobial activity. The dichlorophenyl moiety disrupts microbial cell membranes, though specific data for this compound remain unpublished .

Analytical Characterization

Spectroscopic Data

-

¹H NMR: Expected signals include:

Future Perspectives

-

Scale-Up Synthesis: Optimizing asymmetric catalysis for industrial production.

-

Biological Screening: Evaluating efficacy in preclinical models of inflammatory diseases.

-

Derivatization: Modifying the ester group to enhance pharmacokinetic properties.

This compound exemplifies the intersection of synthetic chemistry and drug discovery, with its chiral architecture offering a template for novel therapeutics. Further research is warranted to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume